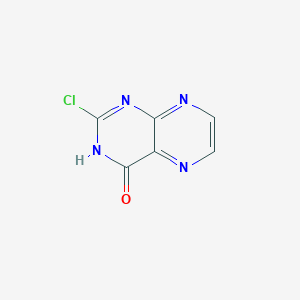
2-Chloropteridin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloropteridin-4(3H)-one is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. The presence of a chlorine atom at the second position of the pteridine ring imparts unique chemical properties to this compound, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropteridin-4(3H)-one typically involves the chlorination of pteridin-4(3H)-one. One common method is the reaction of pteridin-4(3H)-one with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloropteridin-4(3H)-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form pteridin-4(3H)-one derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents such as tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Products include various substituted pteridines, depending on the nucleophile used.
Oxidation: Products include pteridin-4(3H)-one derivatives with different oxidation states.
Reduction: Products include dihydropteridines with reduced double bonds in the pteridine ring.
Applications De Recherche Scientifique
2-Chloropteridin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for understanding pteridine metabolism.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of dyes and pigments due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-Chloropteridin-4(3H)-one involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes involved in pteridine metabolism, leading to disruptions in cellular processes. The chlorine atom enhances its binding affinity to target proteins, making it a potent inhibitor. The compound can also generate reactive oxygen species, contributing to its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pteridin-4(3H)-one: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
2-Aminopteridin-4(3H)-one: Contains an amino group instead of a chlorine atom, leading to different nucleophilic substitution reactions.
2-Methylpteridin-4(3H)-one: The presence of a methyl group instead of chlorine alters its electronic properties and reactivity.
Uniqueness
2-Chloropteridin-4(3H)-one is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions and its binding affinity to biological targets. This makes it a valuable compound for developing new pharmaceuticals and studying pteridine-related biological processes.
Propriétés
Formule moléculaire |
C6H3ClN4O |
|---|---|
Poids moléculaire |
182.57 g/mol |
Nom IUPAC |
2-chloro-3H-pteridin-4-one |
InChI |
InChI=1S/C6H3ClN4O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1-2H,(H,9,10,11,12) |
Clé InChI |
DUOFYUZQOJIUGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=N1)C(=O)NC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B12997023.png)
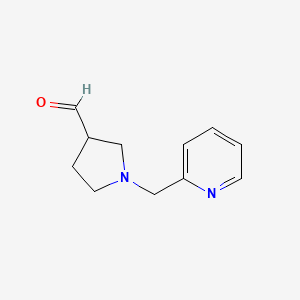

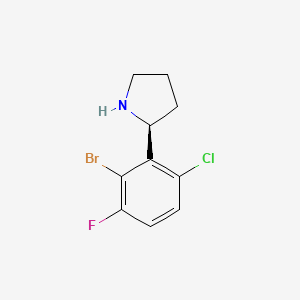

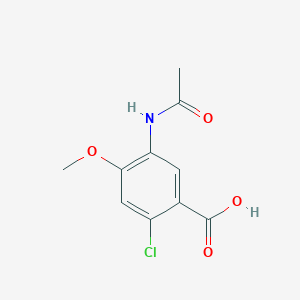
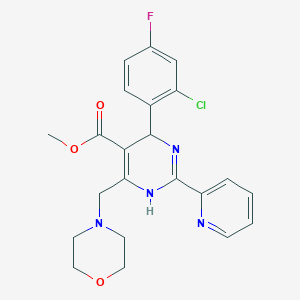
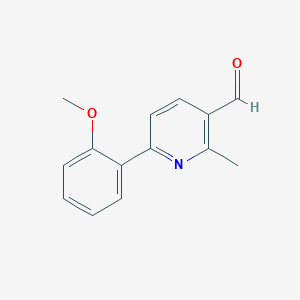
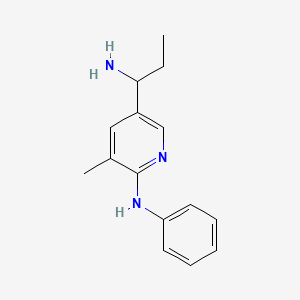
![6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12997079.png)
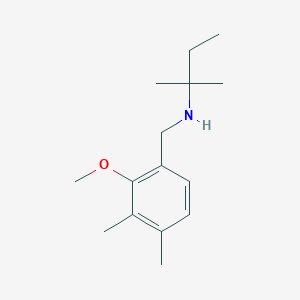
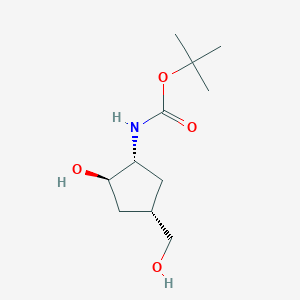
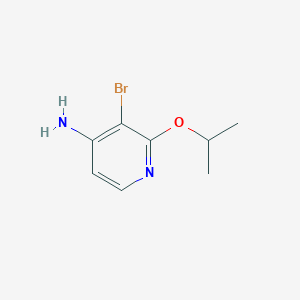
![tert-Butyl 4,4-difluoro-6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12997101.png)
